molecular formula C22H22F3N5O3S B2721358 2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 893909-25-6

2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No. B2721358
CAS RN: 893909-25-6
M. Wt: 493.51
InChI Key: PWDXYSMQNZQKLV-UHFFFAOYSA-N
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Description

2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C22H22F3N5O3S and its molecular weight is 493.51. The purity is usually 95%.
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Scientific Research Applications

Radioligand Synthesis for Imaging

A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, which share a similar complex structure with the query compound, has been reported for selective imaging of the translocator protein (18 kDa) using positron emission tomography (PET). DPA-714, a compound within this series, was synthesized and labeled with fluorine-18, demonstrating the potential of these compounds for in vivo imaging applications (Dollé et al., 2008).

Antitumor Activity

Research into novel pyrimidiopyrazole derivatives, which are structurally related to the query compound, has shown outstanding in vitro antitumor activity. The synthesis, molecular docking, and DFT study of these derivatives offer insights into their potential as therapeutic agents, especially for targeting specific cancer cell lines (Fahim et al., 2019).

Antimicrobial Activity

The synthesis of new heterocycles incorporating the antipyrine moiety, which includes compounds with a pyrimidin-2-yl component, has demonstrated antimicrobial properties. These synthesized compounds have been evaluated for their effectiveness against various microbial strains, indicating their potential utility in developing new antimicrobial agents (Bondock et al., 2008).

Anticonvulsant Agents

Derivatives of 4,6-dimethyl-2-thiopyrimidine, a core structure that shares similarities with the compound , have been synthesized and evaluated for their anticonvulsant properties. The study highlights the potential of these compounds as therapeutic agents for seizure disorders, showcasing the broader applicability of such complex chemical structures in pharmacology (Severina et al., 2020).

properties

IUPAC Name

2-(7-cyclopentyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3N5O3S/c1-29-18-16(20(32)30(2)21(29)33)19(28-17(27-18)12-6-3-4-7-12)34-11-15(31)26-14-9-5-8-13(10-14)22(23,24)25/h5,8-10,12H,3-4,6-7,11H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWDXYSMQNZQKLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3CCCC3)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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